REACTION_CXSMILES
|
C([Li])CCC.[C:6]([O:10][C:11]([N:13]1[CH:17]=[CH:16][CH2:15][CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].CN(C)[CH:20]=[O:21].[Cl-].[NH4+].[BH4-].[Na+]>O1CCCC1.CO.O>[C:6]([O:10][C:11]([N:13]1[CH2:14][CH2:15][CH:16]=[C:17]1[CH2:20][OH:21])=[O:12])([CH3:9])([CH3:7])[CH3:8] |f:3.4,5.6|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
hexanes
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Quantity
|
27.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −20° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to −78° C
|
Type
|
WAIT
|
Details
|
The cold solution was then transferred via cannula over 25 min to a separate flask
|
Duration
|
25 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the layers
|
Type
|
CUSTOM
|
Details
|
that formed
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with two 750-mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed sequentially with saturated aqueous sodium bicarbonate solution (300 mL) and saturated aqueous sodium chloride solution (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the solids were filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 35 min at 0° C
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with two 500-mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous sodium bicarbonate solution (120 mL) and hexanes (500 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The product solution was washed with saturated aqueous sodium chloride solution (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the washed solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The dried solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash-column chromatography (20% ethyl acetate-hexanes initially
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(=CCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.75 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |